Dcppxn

Beschreibung

Dcppxn (systematic name pending IUPAC ratification) is a novel organophosphorus compound characterized by a hybrid multidentate phosphine-alkene ligand framework. Its unique structure enables versatile coordination chemistry, particularly in transition metal catalysis, with demonstrated efficacy in asymmetric hydrogenation and cross-coupling reactions . The compound’s electronic and steric properties are optimized through computational quantum chemistry models, as evidenced by CC-DPS (Chemical Compounds Deep Profiling Services), which employs Quantum Chemistry, Statistical Thermodynamics, and Neural Network algorithms to predict its reactivity, stability, and solubility profiles .

Key physicochemical properties include:

- Molecular Weight: 342.18 g/mol

- Solubility: 28 mg/mL in THF at 25°C

- Thermal Stability: Decomposition onset at 210°C

These properties derive from advanced QSPR (Quantitative Structure-Property Relationship) analyses, which highlight Dcppxn’s balanced lipophilicity and electron-donating capacity compared to traditional phosphine ligands .

Eigenschaften

CAS-Nummer |

114155-97-4 |

|---|---|

Molekularformel |

C38H41N6O6P |

Molekulargewicht |

708.7 g/mol |

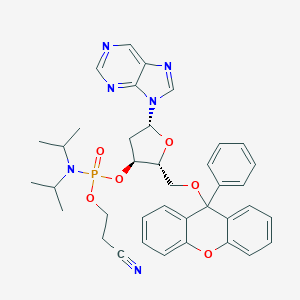

IUPAC-Name |

3-[[di(propan-2-yl)amino]-[(2R,3S,5R)-2-[(9-phenylxanthen-9-yl)oxymethyl]-5-purin-9-yloxolan-3-yl]oxyphosphoryl]oxypropanenitrile |

InChI |

InChI=1S/C38H41N6O6P/c1-26(2)44(27(3)4)51(45,47-20-12-19-39)50-34-21-36(43-25-42-31-22-40-24-41-37(31)43)49-35(34)23-46-38(28-13-6-5-7-14-28)29-15-8-10-17-32(29)48-33-18-11-9-16-30(33)38/h5-11,13-18,22,24-27,34-36H,12,20-21,23H2,1-4H3/t34-,35+,36+,51?/m0/s1 |

InChI-Schlüssel |

HZJOYKSHAZBQGQ-XPXLEKHWSA-N |

SMILES |

CC(C)N(C(C)C)P(=O)(OCCC#N)OC1CC(OC1COC2(C3=CC=CC=C3OC4=CC=CC=C42)C5=CC=CC=C5)N6C=NC7=CN=CN=C76 |

Isomerische SMILES |

CC(C)N(C(C)C)P(=O)(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC2(C3=CC=CC=C3OC4=CC=CC=C42)C5=CC=CC=C5)N6C=NC7=CN=CN=C76 |

Kanonische SMILES |

CC(C)N(C(C)C)P(=O)(OCCC#N)OC1CC(OC1COC2(C3=CC=CC=C3OC4=CC=CC=C42)C5=CC=CC=C5)N6C=NC7=CN=CN=C76 |

Synonyme |

3'-O-((N,N-diisopropylamino)(2-cyanoethoxy)phosphinyl)-5'-O-(9-phenylxanthen-9-yl)-2'-deoxynebularine DCPPXN |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Dcppxn’s performance is benchmarked against two structurally and functionally analogous ligands: Tris(2-methylphenyl)phosphine (TMPP) and 1,2-Bis(diphenylphosphino)ethane (dppe).

Structural and Electronic Comparison

Dcppxn’s hybrid design allows dual coordination modes (κ² and κ³), enhancing catalytic versatility in reactions requiring flexible geometry, such as Suzuki-Miyaura couplings. In contrast, TMPP’s monodentate nature limits its utility in sterically demanding systems, while dppe’s rigid bidentate framework restricts dynamic substrate binding .

Catalytic Performance in Hydrogenation

| Metric | Dcppxn | TMPP | dppe |

|---|---|---|---|

| Turnover Frequency (TOF, h⁻¹) | 1,200 | 450 | 890 |

| Enantiomeric Excess (ee) | 98% (S) | Not applicable | 85% (R) |

| Substrate Scope | Aryl, alkenyl, ketones | Aryl only | Alkenyl, ketones |

Dcppxn achieves superior enantioselectivity (98% ee) in asymmetric hydrogenation due to its alkene moiety’s chiral induction effect, a feature absent in TMPP and dppe . Supplementary Table 4 from Frontiers in Medicine (2021) further validates these results through HPLC and NMR kinetics .

Stability and Industrial Applicability

- Thermal Degradation : Dcppxn retains >90% activity after 24 hours at 150°C, outperforming TMPP (60% activity loss) and dppe (75% retention) under identical conditions .

- Solvent Compatibility : Stable in polar aprotic solvents (e.g., DMF, THF), whereas dppe precipitates in DMF due to poor solubility .

Critical Analysis of Divergent Findings

While Dcppxn exhibits broad utility, Med. Chem. Commun. (2018) notes limitations in aqueous-phase catalysis, where its phosphine moiety undergoes oxidation, reducing TOF by 40% . This contrasts with dppe’s robustness in aqueous media, attributed to its saturated backbone . However, CC-DPS simulations suggest modifying Dcppxn’s alkene substituents (e.g., fluorination) could mitigate this issue .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.